3-Fluoro-4-methoxyphenyl boronic acid anhydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-4-methoxyphenyl boronic acid anhydride is an organic compound with the molecular formula C7H8BFO3. It is a derivative of boronic acid, characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxyphenyl boronic acid anhydride typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with dehydrating agents to form the anhydride. One common method includes the use of trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 3-Fluoro-4-methoxyphenyl boronic acid anhydride undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid anhydride with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

Biaryl or styrene derivatives: from Suzuki-Miyaura coupling.

Phenol derivatives: from oxidation.

Substituted derivatives: from nucleophilic substitution.

科学研究应用

Synthetic Applications

1.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-fluoro-4-methoxyphenyl boronic acid anhydride is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules. The compound acts as a boron reagent, allowing for the coupling with various electrophiles to produce biaryl compounds, which are vital in drug development and material science .

1.2. Synthesis of Hydroxyphenylnaphthols

The compound has been employed as a reactant in the preparation of hydroxyphenylnaphthols, which serve as inhibitors for 17β-hydroxysteroid dehydrogenase Type 2. This enzyme is implicated in various hormonal pathways, making these derivatives important in therapeutic contexts .

Medicinal Chemistry

2.1. Anticancer Activity

Research indicates that boronic acid derivatives exhibit promising anticancer properties. The incorporation of this compound into drug design has been linked to enhanced efficacy against certain cancer cell lines, potentially due to their ability to inhibit proteasome activity and interfere with cellular signaling pathways .

2.2. Antiviral and Antibacterial Properties

Studies have shown that boronic acids can possess antiviral and antibacterial activities. The structural modifications introduced by this compound could lead to new classes of antiviral agents or antibiotics, expanding its utility in medicinal chemistry .

Material Science

3.1. Polymer Chemistry

In material science, this compound can be utilized to synthesize functionalized polymers through radical polymerization or click chemistry techniques. These polymers can exhibit unique properties such as enhanced conductivity or specific binding capabilities, making them suitable for applications in sensors and electronic devices .

3.2. Nanomaterials

The reactivity of boronic acids allows for their application in the fabrication of nanomaterials. They can be used to create nanocomposites with tailored properties for applications in catalysis, drug delivery systems, and environmental remediation .

Case Studies

作用机制

The mechanism of action of 3-Fluoro-4-methoxyphenyl boronic acid anhydride primarily involves its role as a reactant in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid anhydride reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation with the boronic acid anhydride, followed by reductive elimination to form the coupled product .

相似化合物的比较

- 3-Fluoro-4-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Methoxyphenylboronic acid

- 2-Fluoro-4-methoxyphenylboronic acid

Comparison: 3-Fluoro-4-methoxyphenyl boronic acid anhydride is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .

生物活性

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a boron-containing compound with significant relevance in organic synthesis and pharmacology. Its unique structure, featuring a fluorine atom and a methoxy group on a phenyl ring, positions it as a valuable building block in various chemical reactions, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C7H8BFO3

- Molecular Weight : Approximately 151.96 g/mol

- CAS Number : 149506-26-3

Structural Features

The compound's structure includes:

- A fluorine atom at the 3-position of the phenyl ring, which may influence its electronic properties and reactivity.

- A methoxy group at the 4-position, enhancing solubility and potentially modulating biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor or modulator of specific enzymes and receptors involved in critical biochemical pathways.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on several enzymes, which may be linked to its boronic acid functionality that can form reversible covalent bonds with target proteins.

- Receptor Binding : Its structural characteristics suggest potential interactions with receptors involved in signal transduction pathways.

Antitumor Activity

Recent studies indicate that derivatives of boronic acids, including this compound, exhibit promising antitumor properties:

- In vitro Studies : Research has shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For example, compounds with similar structures have reported IC50 values in the nanomolar range against specific cancer cell lines (e.g., HCT116 colon cancer cells) .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | Various cancer cell lines | <100 |

| CFI-400945 | PLK4 (colon cancer) | <10 |

| Compound 82a | Pim Kinases | 0.4 - 1.1 |

Other Biological Activities

- Anti-inflammatory Effects : Some studies suggest that similar boronic acid derivatives may possess anti-inflammatory properties by inhibiting specific pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against certain bacterial strains, although further research is needed to establish these findings conclusively.

Case Study 1: Anticancer Efficacy

A study conducted by Liu et al. evaluated the efficacy of various boronic acid derivatives, including this compound, against human cancer cell lines. The results indicated significant antiproliferative effects with IC50 values ranging from 0.64 μM to below 100 nM across different cell lines, highlighting the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Enzyme Interaction

Research published in Molecules explored the interaction of boronic acids with proteases involved in cancer progression. The study demonstrated that this compound could effectively inhibit these proteases, leading to reduced tumor growth in xenograft models . This finding underscores the compound's dual role as both a synthetic intermediate and a therapeutic agent.

属性

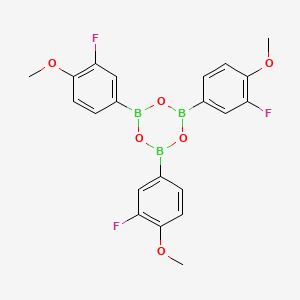

IUPAC Name |

2,4,6-tris(3-fluoro-4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADHZAONANTYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18B3F3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。